

Azido-PEG1-NHS Ester: A Technical Guide to a Versatile Bioconjugation Linker

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Compound of Interest		
Compound Name:	Azido-PEG1-NHS ester	
Cat. No.:	B605818	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Azido-PEG1-NHS ester**, a heterobifunctional crosslinker widely used in bioconjugation, diagnostics, and the development of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, dual mechanism of action, and practical applications, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Structure and Physicochemical Properties

Azido-PEG1-NHS ester is a molecule designed with three key components:

- An N-hydroxysuccinimide (NHS) ester, an amine-reactive functional group.
- A short, single-unit polyethylene glycol (PEG) spacer, which enhances hydrophilicity.[1]
- An azide (N₃) group, which enables "click chemistry" reactions.[2][3]

This trifunctional architecture allows for a two-step sequential conjugation strategy, making it an invaluable tool for linking diverse molecular entities with precision.[4]

Caption: Chemical structure of **Azido-PEG1-NHS ester**.

Data Presentation: Physicochemical Properties



The following table summarizes key quantitative data for Azido-PEG1-NHS ester.

Property	Value	Source(s)
Chemical Formula	C9H12N4O5	[5]
Molecular Weight	256.22 g/mol	
Purity	>90-98% (NHS esters are moisture-sensitive)	
Appearance	White to off-white solid or oil	-
Solubility	Soluble in DMSO, DMF, and other organic solvents	

Mechanism of Action

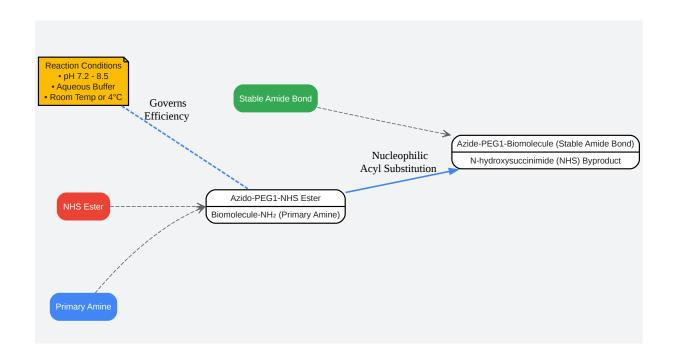
The utility of **Azido-PEG1-NHS ester** stems from its two distinct reactive ends, which can be addressed in a controlled, stepwise manner.

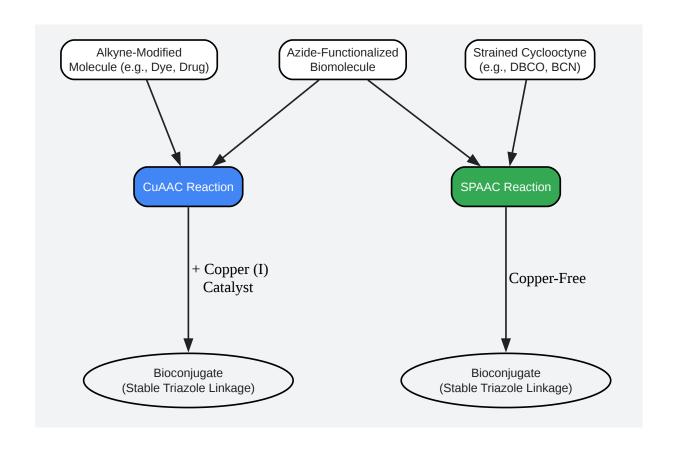
Step 1: Amine Conjugation via NHS Ester

The primary reaction involves the NHS ester group, which efficiently couples with primary amines (-NH₂) found on biomolecules. These amines are abundant on the N-terminus of proteins and the side chains of lysine residues. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide group to form a highly stable and covalent amide bond.

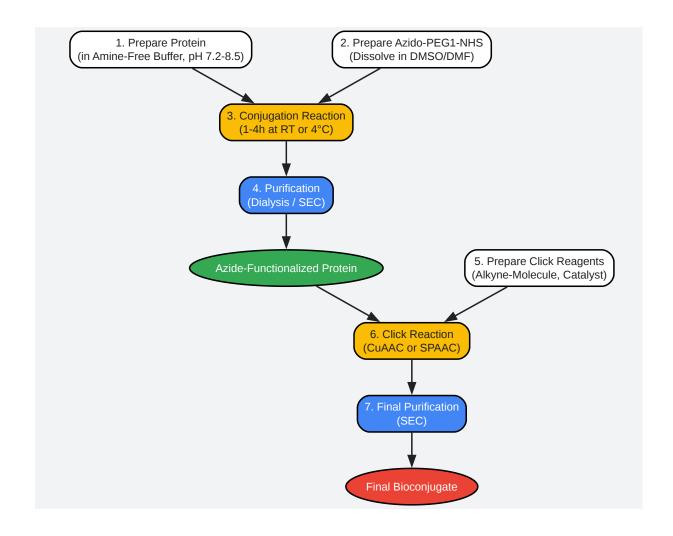
- Optimal Reaction Conditions: This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.
- Competing Reaction: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).











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